molecular formula C7H9F2N3O2 B2399787 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-90-0

2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid

Cat. No.: B2399787
CAS No.: 2247206-90-0
M. Wt: 205.165
InChI Key: FHXDYKDVIXVHBM-UHFFFAOYSA-N
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Description

2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to an amino acetic acid moiety. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and environmental impact. Recent advancements in difluoromethylation techniques have streamlined the production process, making it more feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c1-4-3-12(7(8)9)11-6(4)10-2-5(13)14/h3,7H,2H2,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXDYKDVIXVHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1NCC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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